molecular formula C9H8Cl2 B13708623 1,2-Dichloro-3-cyclopropylbenzene

1,2-Dichloro-3-cyclopropylbenzene

Cat. No.: B13708623
M. Wt: 187.06 g/mol
InChI Key: MQMPCFIJIAHGHX-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a cyclopropyl group. This compound is part of the broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.

Preparation Methods

The synthesis of 1,2-Dichloro-3-cyclopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often require controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

1,2-Dichloro-3-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of cyclopropylbenzene derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane (DCM) and controlled temperatures to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dichloro-3-cyclopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-cyclopropylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

1,2-Dichloro-3-cyclopropylbenzene can be compared with other chlorinated aromatic hydrocarbons such as:

    1,2-Dichlorobenzene: Similar in structure but lacks the cyclopropyl group, leading to different chemical properties and reactivity.

    1,3-Dichlorobenzene: Another isomer with chlorine atoms at different positions, resulting in distinct chemical behavior.

    1,2-Dichloro-4-cyclopropylbenzene: A closely related compound with the cyclopropyl group at a different position, affecting its reactivity and applications.

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,2-dichloro-3-cyclopropylbenzene

InChI

InChI=1S/C9H8Cl2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2

InChI Key

MQMPCFIJIAHGHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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